molecular formula C16H19N3O4 B13517914 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid

5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid

Cat. No.: B13517914
M. Wt: 317.34 g/mol
InChI Key: FOWNSMZWYKXASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a phenyl group bearing a tert-butoxycarbonyl (Boc)-protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the phenyl or pyrazole rings.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid can serve as a building block for more complex molecules. Its Boc-protected amine allows for selective deprotection and subsequent functionalization, making it valuable in the synthesis of peptides and other nitrogen-containing compounds.

Biology and Medicine

This compound may be explored for its potential biological activity. The pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory and anticancer agents. The Boc-protected amine can be deprotected to yield a free amine, which can interact with biological targets such as enzymes or receptors.

Industry

In materials science, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amine can be deprotected to reveal a free amine, which can form hydrogen bonds or electrostatic interactions with biological macromolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the Boc-protected amine, making it less versatile for further functionalization.

    5-[2-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but without the Boc protection, which may limit its stability and selectivity in reactions.

    5-[2-(Methoxycarbonyl)phenyl]-1H-pyrazole-3-carboxylic acid:

Uniqueness

The presence of the Boc-protected amine in 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid provides a unique advantage in synthetic chemistry. It allows for selective deprotection and subsequent functionalization, making it a versatile intermediate for the synthesis of more complex molecules. This feature distinguishes it from similar compounds that lack such a protecting group.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-9-10-6-4-5-7-11(10)12-8-13(14(20)21)19-18-12/h4-8H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)

InChI Key

FOWNSMZWYKXASE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=NNC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.